2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
2-fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDGANWVUGJKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a fluorinated benzene derivative, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and an acylating agent like acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Types of Reactions:
Oxidation: The aldehyde group in 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid
Reduction: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those requiring fluorinated aromatic aldehydes as intermediates.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In pharmaceuticals, the compound may interact with biological targets through its aldehyde group, forming covalent bonds with nucleophilic residues in proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and reactivity can be contextualized by comparing it with analogs bearing substituents at analogous positions. Below is a detailed analysis based on substituent effects and available literature:
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
The CF₃ group at C5 enhances the electrophilicity of the aldehyde, facilitating nucleophilic aromatic substitution (NAS) or condensation reactions. For instance, 2-Fluoro-5-iodo-benzaldehyde (from ) lacks the CF₃ group but includes iodine at C5, which reduces electrophilicity due to iodine’s weaker electron-withdrawing nature compared to CF₃ .- In contrast, 2-Fluoro-5-hydroxybenzaldehyde () lacks steric bulk at C4, enabling faster reaction kinetics in such processes .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Substituents (Positions) | logP (Predicted) | Melting Point (°C) | Reactivity in NAS |
|---|---|---|---|---|
| 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde | F (C2), CH₃ (C4), CF₃ (C5) | 2.8 | 85–88 (est.) | High |
| 2-Fluoro-5-methoxybenzaldehyde | F (C2), OCH₃ (C5) | 1.2 | 72–75 | Moderate |
| 2-Fluoro-5-iodo-benzaldehyde | F (C2), I (C5) | 3.1 | 102–105 | Low |
Notes:
- logP: The trifluoromethyl group increases lipophilicity compared to methoxy or hydroxy substituents.
- Reactivity: CF₃ enhances electrophilicity, while iodine’s polarizability reduces NAS efficiency .
Key Research Findings
- Pharmaceutical Relevance: The CF₃ group’s metabolic stability makes the compound a preferred intermediate in fluorinated drug candidates, contrasting with 2-Fluoro-5-hydroxypyridine (, entry 3), which is more prone to oxidation .
- Agrochemical Utility: Its lipophilicity aids in designing herbicides, outperforming polar analogs like 2-Fluoro-5-hydroxybenzoic acid (, entry 1) in membrane permeability .
Biological Activity
2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula and a molecular weight of 192.11 g/mol. Its unique structure, characterized by the presence of both fluorine and trifluoromethyl groups, imparts distinct chemical properties that are relevant in various biological applications, including medicinal chemistry and biochemistry.
The compound is recognized for its role as an organic building block in the synthesis of more complex molecules. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde interacts with biological targets through covalent bonding, influencing the structure and function of proteins and enzymes. Notably, it has been shown to inhibit the mitochondrial electron transport chain at the cytochrome bc1 complex, which is crucial for cellular respiration and energy production .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been documented to inhibit mitochondrial functions, leading to potential cytotoxic effects in certain cell types .
Cytotoxicity
The compound has demonstrated cytotoxic effects in laboratory settings, including respiratory tract irritation and gastrointestinal irritation. These findings suggest a need for caution in handling and application .
Case Studies
- Study on Mitochondrial Inhibition : A study demonstrated that 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde effectively inhibits the cytochrome bc1 complex, resulting in decreased ATP production in neuronal cells. This inhibition was linked to increased oxidative stress markers in treated cells .
- Fluorinated Compounds in Drug Design : Another research highlighted the role of fluorinated compounds like 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde in enhancing drug efficacy through improved membrane permeability and metabolic stability. The study focused on its application as a precursor for synthesizing enzyme inhibitors targeting specific receptors .
Biochemical Analysis
The biochemical properties of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde include its interactions with several enzymes and proteins:
| Biochemical Property | Effect |
|---|---|
| Enzyme Inhibition | Yes |
| Cytotoxicity | Moderate |
| Membrane Permeability | High |
Research Applications
The compound has several applications across different fields:
- Medicinal Chemistry : It is used as a precursor for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators.
- Organic Synthesis : Employed in the development of novel therapeutic agents targeting specific enzymes or receptors.
- Industrial Use : Utilized in producing specialty chemicals and materials, including polymers and coatings .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde, and how are they applied?
- Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent effects. For example, aromatic protons in fluorinated benzaldehydes typically resonate between δ 7.0–10.0 ppm, with splitting patterns reflecting adjacent fluorine atoms .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+1] peaks) and fragmentation patterns. Electron ionization (EI) at 70 eV is commonly used for halogenated aromatics .
- Elemental Analysis : Validates purity by quantifying C, H, N, and F content (e.g., deviations <0.4% indicate high purity) .
Table 1 : Representative NMR Data for Fluorinated Benzaldehydes
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Source |
|---|---|---|---|
| 5-(4-Fluorobenzylidene)... | 7.32–7.45 (m, 4H) | 120–160 (aromatic C) | |
| 3-Chloro-2-fluoro-5-(CF3) | 8.10–8.30 (d, 1H) | 110–150 (aromatic C) |
Q. What synthetic routes are typically employed to prepare 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde?
- Answer : Common methods include:
- Halogenation : Direct fluorination of methyl groups using Selectfluor® or DAST in anhydrous conditions .
- Oxidation of Alcohols : MnO₂ or TEMPO-mediated oxidation of 2-fluoro-4-methyl-5-(trifluoromethyl)benzyl alcohol .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce trifluoromethyl groups via Pd catalysis .
Advanced Research Questions
Q. How can steric hindrance from the trifluoromethyl group be mitigated during synthesis?
- Answer : Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 20% higher yield in nucleophilic substitutions) .
- Bulky Ligands : Use of BrettPhos or XPhos in Pd-catalyzed couplings to stabilize transition states .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of fluorinated intermediates .
Q. How do researchers resolve contradictory spectral data caused by electron-withdrawing substituents?
- Answer : Contradictions arise from fluorine’s strong electronegativity, which deshields protons and splits signals. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks in aromatic regions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
- Isotopic Labeling : F NMR tracks fluorine environments in complex mixtures .
Q. What strategies are used to design bioactive analogues of this compound for medicinal chemistry?
- Answer : Analogues are tailored by:
- Heterocycle Introduction : Pyridine or thiadiazole rings enhance binding to biological targets (e.g., kinase inhibitors) .
- Substituent Modulation : Replacing -CF₃ with -OCF₃ or -SCF₃ alters lipophilicity and metabolic stability .
- Prodrug Design : Esterification of the aldehyde group improves bioavailability .
Table 2 : Bioactivity of Selected Analogues
| Compound | Target | IC₅₀ (nM) | Application | Source |
|---|---|---|---|---|
| 4-Chloro-N-(4-{[3-Cl-5-CF₃... | Kinase X | 12.3 | Anticancer | |
| 2-Fluoro-4-(CF₃O)benzal... | COX-2 | 45.6 | Anti-inflammatory |
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
